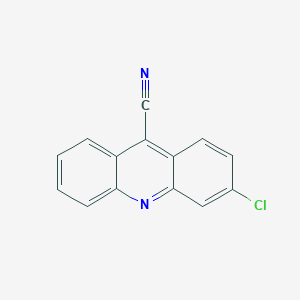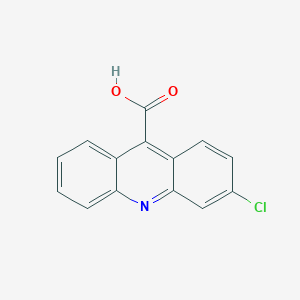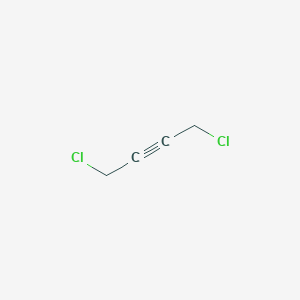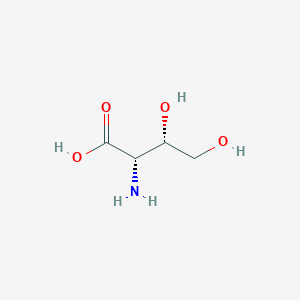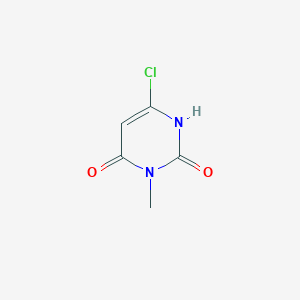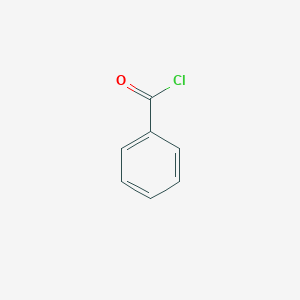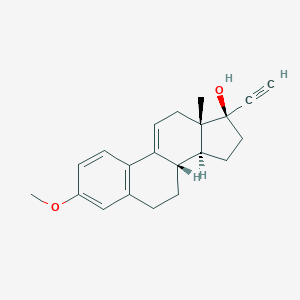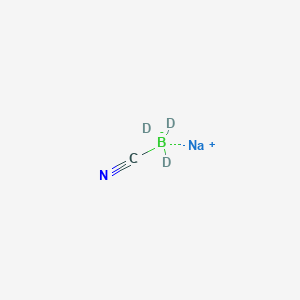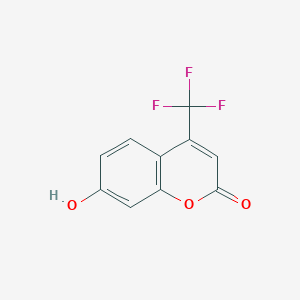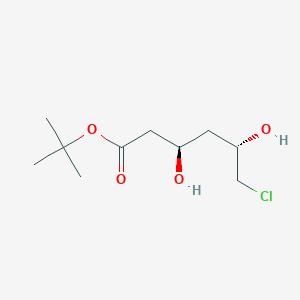
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate
Descripción general
Descripción
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is a chiral intermediate compound primarily used in the synthesis of the side chain of the lipid-lowering drug rosuvastatin. This compound is significant due to its high enantioselectivity and its role in the pharmaceutical industry, particularly in the production of statins, which are used to lower cholesterol levels in patients.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. This process is catalyzed by carbonyl reductases, which exhibit high stereoselectivity and catalytic activity. The reaction conditions are relatively mild, and the process is environmentally friendly. The use of a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization has been shown to achieve high enantioselectivity (>99% e.e.) and yield (98.54%) .
Industrial Production Methods
In industrial settings, the production of this compound is optimized by using recombinant Escherichia coli strains harboring carbonyl reductase and glucose dehydrogenase. This method allows for efficient cofactor regeneration and high substrate conversion rates, making it economically viable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions include various chiral alcohols and substituted hexanoates, which can be further utilized in pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is extensively used in scientific research due to its role as a chiral intermediate. Its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a chiral building block.
Biology: Studied for its interactions with enzymes and its role in metabolic pathways.
Medicine: Integral in the production of rosuvastatin, a drug used to lower cholesterol levels.
Industry: Employed in the large-scale production of pharmaceuticals due to its high yield and enantioselectivity
Mecanismo De Acción
The mechanism of action of (3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate involves its role as a chiral intermediate in the synthesis of rosuvastatin. Rosuvastatin competitively inhibits hydroxyl methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme involved in the synthesis of mevalonate, a precursor to cholesterol. By inhibiting this enzyme, rosuvastatin effectively lowers the levels of low-density lipoprotein cholesterol in plasma, reducing the risk of atherosclerosis and coronary heart diseases .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 6-chloro-3,5-dioxohexanoate: Another chiral intermediate used in similar synthetic pathways.
tert-Butyl 6-chloro-3,5-dihydroxyheptanoate: A compound with a similar structure but an extended carbon chain.
Uniqueness
(3R,5S)-tert-Butyl 6-chloro-3,5-dihydroxyhexanoate is unique due to its high enantioselectivity and its specific role in the synthesis of rosuvastatin. Its efficient production methods and high yield make it a valuable compound in both research and industrial applications .
Propiedades
IUPAC Name |
tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKPWJZUGTVXCO-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](CCl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431205 | |
| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154026-93-4 | |
| Record name | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



